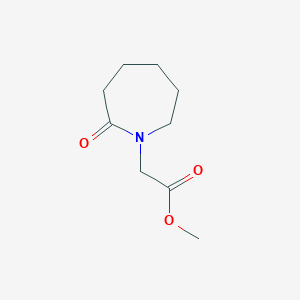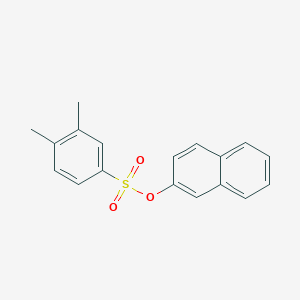
Methyl 2-(2-oxoazepan-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-oxoazepan-1-yl)acetate, also known as MOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOAA is a cyclic ester that can be synthesized through a simple and efficient method, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of Methyl 2-(2-oxoazepan-1-yl)acetate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the growth of certain microorganisms, including Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of Methyl 2-(2-oxoazepan-1-yl)acetate is its simple and efficient synthesis method, which allows for the production of high yields of pure product. This compound is also a versatile compound that can be easily modified to suit specific experimental needs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many future directions for research on Methyl 2-(2-oxoazepan-1-yl)acetate, including exploring its potential applications in drug discovery, material science, and catalysis. In drug discovery, further investigation of the antimicrobial, antifungal, and antitumor activities of this compound could lead to the development of new therapeutic agents. In material science, the synthesis of biodegradable polymers using this compound could have significant implications for the development of environmentally friendly materials. In catalysis, the use of this compound as a catalyst in organic reactions could lead to the development of more efficient and sustainable chemical processes.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, versatile nature, and various biochemical and physiological effects make it a promising candidate for further investigation. Future research on this compound could lead to the development of new therapeutic agents, environmentally friendly materials, and more efficient chemical processes.
合成方法
Methyl 2-(2-oxoazepan-1-yl)acetate can be synthesized through a one-pot reaction of 2-aminocaproic acid and methyl acrylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this reaction is high, and the purity of the product can be easily achieved through simple purification techniques, such as column chromatography.
科学研究应用
Methyl 2-(2-oxoazepan-1-yl)acetate has been studied extensively for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, this compound has been found to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new therapeutic agents. This compound has also been investigated for its potential use in the synthesis of biodegradable polymers and as a catalyst in organic reactions.
属性
IUPAC Name |
methyl 2-(2-oxoazepan-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-10-6-4-2-3-5-8(10)11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPCKHEAFAFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-3-[[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7358036.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![3-[2-[3-(2-Methoxyethyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358043.png)
![1-methyl-6-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358046.png)
![N,N-dimethyl-5-[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B7358056.png)
![N-(2,6-Dimethyl-phenyl)-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B7358064.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B7358074.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-tert-butyl-6-[[2-hydroxy-2-(3-methylphenyl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358093.png)
![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)

![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)